benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate
Description
Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a benzyl carbamate group via an ethyl linker. This structure combines a biologically active thienopyrimidine scaffold with a carbamate functional group, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
benzyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-13-12(6-9-24-13)18-15(21)19(14)8-7-17-16(22)23-10-11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGLUXBUKNSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes or receptors. Its thieno[3,2-d]pyrimidine core can mimic biological substrates, thereby inhibiting or activating various biochemical pathways. For instance, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Pathways Involved:
Enzyme inhibition or activation.
Receptor binding and signal transduction modulation.
Involvement in redox reactions, impacting cellular oxidative states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate and related compounds:
Key Observations:
Core Heterocycle Variations: The target compound and SPL-334 share the thieno[3,2-d]pyrimidine core, whereas compounds 11a, 11b, and 12 feature thiazolo[3,2-a]pyrimidine or pyrimidoquinazoline scaffolds. The cyclohexanecarboxamide derivative retains the thienopyrimidine core but introduces a bulky hydrophobic group, likely altering membrane permeability.
Functional Group Influence: Carbamate vs. Carboxamide: The target compound’s benzyl carbamate group may enhance hydrolytic stability compared to the carboxamide in , which could affect metabolic clearance. Nitrile vs. Thioether: SPL-334 incorporates a nitrile and thioether, contributing to enzyme inhibition (e.g., GSNOR), whereas the nitrile in 11a/b may stabilize π-stacking interactions.
Biological Activity: SPL-334 demonstrates anti-inflammatory efficacy in preclinical models , suggesting that thienopyrimidine derivatives with electron-withdrawing groups (e.g., nitrile, thioether) are viable for therapeutic development. The target compound’s carbamate group could modulate similar pathways but requires empirical validation.
Biological Activity
Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular formula : C13H14N2O4S
- Molecular weight : 282.32 g/mol
- IUPAC name : this compound
This compound features a thieno[3,2-d]pyrimidine core with a carbamate functional group, which is significant for its biological activity.
Biological Activity
The biological activities of this compound have been investigated in several studies focusing on antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A study conducted by researchers synthesized various derivatives of thieno[3,2-d]pyrimidine compounds and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl Carbamate Derivative | E. coli | 32 µg/mL |
| Benzyl Carbamate Derivative | S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
Research has also highlighted the potential anti-inflammatory properties of this compound. A patent indicated that derivatives of thieno[3,2-d]pyrimidines could act as selective agonists for cannabinoid receptors, which are involved in inflammation modulation . This mechanism suggests that the compound may help in treating conditions associated with chronic inflammation without the psychotropic effects commonly associated with cannabinoid receptor activation.
Case Studies and Research Findings
- Antibacterial Activity Study :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
